molecular formula C27H32N4O3 B608488 Lazuvapagon CAS No. 2379889-71-9

Lazuvapagon

Cat. No. B608488
CAS RN: 2379889-71-9
M. Wt: 460.58
InChI Key: BKHSWGKGWGWMSM-CCLHPLFOSA-N
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Description

Vasopressin V2 receptor agonist

Scientific Research Applications

  • Ethnopharmacology and Drug Discovery : Traditional cures and folk knowledge have been foundational in the discovery of many modern drugs. Ethnopharmacology has played and continues to play a significant role in conventional medicine, as seen in the increasing interest and scientific validation of botanicals (Gilani & Atta-ur-rahman, 2005) (Gilani & Atta-ur-rahman, 2005).

  • Historical Perspective on Drug Discovery : The evolution of drug research has been profoundly influenced by various scientific disciplines such as chemistry, pharmacology, microbiology, and more recently, molecular biology and genomic sciences. This has significantly contributed to the progress of medicine, leading to the development of new therapeutic drug classes (Drews, 2000) (Drews, 2000).

  • Community-Based Participatory Research in Indigenous Contexts : This type of research, including methods like Photovoice, can effectively involve Indigenous communities in the research process, fostering trust and cultural relevance. Such approaches are crucial for understanding and utilizing traditional knowledge in scientific research (Castleden & Garvin, 2008) (Castleden & Garvin, 2008).

  • Drug Research and Development Using PET : Positron Emission Tomography (PET) is emerging as a significant tool in drug research, allowing direct assessment of pharmacokinetic and pharmacodynamic events in humans and animals (Fowler et al., 1999) (Fowler et al., 1999).

Mechanism of Action

The primary mechanism of action for Lazuvapagon lies in its interaction with the vasopressin V2 receptor . By binding to this receptor, this compound promotes water reabsorption in the renal collecting ducts, leading to decreased urine production. This effect may be beneficial in managing nocturia, a condition characterized by excessive nighttime urination .

properties

IUPAC Name

(4S)-N-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-3,5-dihydro-2H-1-benzazepine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3/c1-18-15-22(31-13-11-19(2)29-31)9-10-23(18)25(33)30-14-12-27(4,26(34)28-20(3)17-32)16-21-7-5-6-8-24(21)30/h5-11,13,15,20,32H,12,14,16-17H2,1-4H3,(H,28,34)/t20-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHSWGKGWGWMSM-CCLHPLFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CCC(CC4=CC=CC=C43)(C)C(=O)NC(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CC[C@@](CC4=CC=CC=C43)(C)C(=O)N[C@@H](C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2379889-71-9
Record name Lazuvapagon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2379889719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAZUVAPAGON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK6VS66Q6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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